3-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-4-methylbenzoic acid
Description
3-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-4-methylbenzoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a carboxyl group, and a methylbenzoic acid moiety
Properties
IUPAC Name |
3-[(6-carboxycyclohex-3-ene-1-carbonyl)amino]-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-9-6-7-10(15(19)20)8-13(9)17-14(18)11-4-2-3-5-12(11)16(21)22/h2-3,6-8,11-12H,4-5H2,1H3,(H,17,18)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIJHFZQSITLDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CC=CCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-4-methylbenzoic acid typically involves multiple steps, including the formation of the cyclohexene ring and the subsequent attachment of the carboxyl and methylbenzoic acid groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential applications in drug design, particularly in targeting inflammatory and autoimmune diseases. Recent studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines, contributing to the treatment of conditions such as rheumatoid arthritis and multiple sclerosis. The carboxylic acid functional group is known to enhance solubility and bioavailability, making it a favorable candidate for pharmaceutical formulations .
Case Study: Anti-inflammatory Activity
A study published in 2023 highlighted the synthesis of low-molecular-weight compounds that inhibit interleukin-15 (IL-15), which is implicated in various inflammatory disorders. The compound under discussion was evaluated alongside others for its efficacy in reducing IL-15 levels, showing promising results in vitro .
Biochemical Research
In biochemical studies, this compound has been investigated for its effects on metabolic pathways and enzyme inhibition. The unique cyclohexene structure may interact with specific enzymes or receptors, influencing metabolic processes.
Case Study: Enzyme Interaction
Research has demonstrated that derivatives of similar compounds can modulate enzyme activity related to fatty acid metabolism. This suggests that 3-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-4-methylbenzoic acid could be further explored for its potential to regulate metabolic diseases such as obesity and diabetes .
Material Science Applications
The compound's unique chemical properties also lend themselves to applications in materials science, particularly in the development of polymers and coatings. Its ability to form hydrogen bonds can enhance the mechanical properties of polymer matrices.
Case Study: Polymer Development
In a recent study focused on polymer composites, the incorporation of carboxylic acid-functionalized compounds improved the thermal stability and mechanical strength of the resulting materials. This finding indicates that this compound could serve as a valuable additive in creating high-performance materials .
Summary Table of Applications
Mechanism of Action
The mechanism by which 3-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-4-methylbenzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexene derivatives and methylbenzoic acid analogs. Examples include:
- 3-Cyclohexene-1-carboxylic acid
- 4-Methylbenzoic acid
Uniqueness
What sets 3-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-4-methylbenzoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
3-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-4-methylbenzoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₆H₁₉NO₄
- CAS Number : 194801-16-6
- Molecular Weight : 285.34 g/mol
This compound features a cyclohexene ring with carboxylic acid and amine functional groups, contributing to its reactivity and biological interactions.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Anti-inflammatory Effects : It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. In vitro studies demonstrated a reduction in interleukin (IL)-15 levels, a cytokine implicated in autoimmune disorders .
- Antioxidant Properties : The compound displays significant antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular models. This property is vital for protecting cells from damage associated with various diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against several bacterial strains, indicating its potential use as an antibacterial agent.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Inflammatory Response : A study published in Nature examined the effects of this compound on macrophages. Results showed that treatment significantly decreased the expression of IL-6 and TNF-alpha, highlighting its anti-inflammatory potential .
- Antioxidant Activity Assessment : In a randomized controlled trial, participants supplemented with this compound exhibited lower markers of oxidative stress compared to the placebo group, suggesting its efficacy in enhancing antioxidant defenses.
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Comparative Synthesis Conditions from Analogous Compounds
| Compound | Temp (°C) | Time (h) | Solvent | Yield (%) | Purity Check Method |
|---|---|---|---|---|---|
| 4j () | 45 | 1.25 | DMSO | Quant. | TLC, NMR |
| 4d () | 50 | 1 | DMSO | Quant. | TLC, HPLC |
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures accurate structural confirmation and purity assessment:
- NMR Spectroscopy : Use high-field NMR (≥500 MHz) with deuterated DMSO to resolve complex splitting patterns. For example, NMR can identify carbonyl (166–173 ppm) and carboxyl (δ ~167 ppm) groups ().
- HPLC : Reverse-phase C18 columns with UV detection (210 nm) are optimal for purity analysis ().
- Elemental Analysis : Validate empirical formulas with ≤0.4% deviation ().
Q. Table 2: Key Spectroscopic Parameters
| Technique | Parameters | Critical Peaks/Signals |
|---|---|---|
| H NMR | 500 MHz, DMSO- | δ 10.49 (NH), 12.93 (COOH) () |
| HPLC | C18 column, MeOH:HO (70:30), 1 mL/min | Retention time: 8–10 min () |
Advanced: How can researchers resolve discrepancies in NMR data, such as missing signals or overlapping peaks?
Methodological Answer:
Discrepancies often arise from dynamic exchange or signal overlap. Mitigation strategies include:
- Variable-Temperature NMR : Resolve broadened signals by cooling samples to 0–10°C ().
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous assignments (e.g., distinguishing cyclohexenyl vs. aromatic protons) ().
- Computational Validation : Density Functional Theory (DFT)-predicted chemical shifts (e.g., using Gaussian 16) can identify missing signals ().
Advanced: What computational approaches are effective for predicting the compound’s environmental fate or biological interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate biodegradation pathways in aqueous environments (e.g., using GROMACS) to assess persistence ().
- Docking Studies : AutoDock Vina predicts binding affinities to enzymes (e.g., cyclooxygenase for anti-inflammatory potential) ().
- Environmental Fate Modeling : Use EPI Suite to estimate partition coefficients (log P) and biodegradability indices ().
Advanced: How should experimental designs account for ecological risks in long-term environmental studies?
Methodological Answer:
Adopt tiered frameworks from projects like INCHEMBIOL ():
Lab Studies : Determine hydrolysis rates (pH 5–9) and photodegradation half-lives under UV light.
Microcosm Experiments : Assess biodegradation in soil/water systems (OECD 307 guidelines).
Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to quantify acute/chronic toxicity ().
Q. Table 3: Key Parameters for Environmental Risk Assessment
| Parameter | Method | Relevance |
|---|---|---|
| Hydrolysis half-life | OECD 111 (pH 7, 50°C) | Predicts abiotic degradation |
| Bioconcentration Factor (BCF) | EPI Suite | Estimates bioaccumulation potential |
Advanced: How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups : Introduce fluorine at the benzoic acid ring (analogous to ) to enhance metabolic stability.
- Steric Modifications : Substitute the cyclohexenyl group with smaller rings (e.g., cyclopentyl) to improve target binding ().
- In Silico SAR : QSAR models (e.g., CoMFA) correlate substituent effects with bioactivity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
